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Compound of Interest

Compound Name: C14-4

Cat. No.: B15615982

An In-depth Technical Guide to Foundational Research on C14-4 Lipid Nanoparticles

Introduction

C14-4 is a novel, ionizable cationic lipid that has demonstrated significant promise in the
formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (MRNA).[1][2]
Notably, C14-4 based LNPs have shown high transfection efficiency in primary human T cells,
a cell type notoriously difficult to transfect, with minimal cytotoxicity.[1][3][4] This makes them a
compelling vehicle for applications such as chimeric antigen receptor (CAR) T-cell therapy.[1][5]
The ionizable nature of C14-4, with a pKa of approximately 6.5, is central to its efficacy.[5][6] At
an acidic pH during formulation, the lipid is cationic, facilitating the encapsulation of negatively
charged mRNA.[7] Upon entering the acidic environment of the endosome post-cellular uptake,
it regains a positive charge, which is believed to promote endosomal escape and the release of
the mMRNA payload into the cytoplasm.[6][7]

Core Components and Formulation

C14-4 LNPs are typically composed of four key lipid components, each serving a distinct
function in the nanoparticle's structure and delivery mechanism.[7]

Table 1: Core Components of C14-4 Lipid Nanopatrticles
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glycero-3- Prevents aggregation
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glycol-2000 (DMG- in circulation.[7][9]

PEG2000)

Note: The molar ratios presented are based on an optimal formulation identified in foundational
studies.[2]

Physicochemical Properties

The physical and chemical characteristics of C14-4 LNPs are critical to their function as
delivery vehicles. These properties are typically characterized using techniques such as
dynamic light scattering (DLS).

Table 2: Physicochemical Characteristics of C14-4 LNPs
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Parameter Typical Value Significance

Particle Size (Z-average Influences cellular uptake and
i 50 - 100 nm S

diameter) biodistribution.[1]

Indicates a narrow and uniform

Polydispersity Index (PDI) <0.3 ) ) S
particle size distribution.[1]
Represents the percentage of
MRNA Encapsulation MRNA successfully
. > 90% -
Efficiency encapsulated within the LNPs.
[4]
The pH at which the ionizable
pKa ~6.5 lipid is 50% protonated, crucial

for endosomal escape.[5][6]

Experimental Protocols
LNP Formulation via Microfluidic Mixing

A common method for producing C14-4 LNPs is through microfluidic mixing, which allows for

precise control over particle formation.[4]
1. Preparation of Solutions:

o Ethanolic Lipid Mixture: The four lipid components (C14-4, DOPE, cholesterol, and DMG-
PEG2000) are dissolved in absolute ethanol to create a stock solution.[6] For a typical
formulation, the molar ratio is 35:16:46.5:2.5.[2]

e Aqueous mRNA Solution: The mRNA cargo is diluted in an acidic buffer, such as 50 mM
sodium acetate (pH 4.0), to a concentration of approximately 0.2 mg/mL.[6]

2. Microfluidic Mixing:

e The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate

syringes.
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The solutions are then pumped through a microfluidic mixing device (e.g., a herringbone
micromixer) at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).[4] The rapid mixing
of the two phases leads to the self-assembly of the LNPs.

. Purification:

The resulting LNP solution is dialyzed against a neutral buffer, such as phosphate-buffered
saline (PBS, pH 7.4), to remove the ethanol and unencapsulated mRNA.[6] This is typically
done overnight using dialysis tubing with an appropriate molecular weight cut-off (e.g., 30
kDa).[6]

The purified LNPs can be filter-sterilized using a 0.22 um filter.[6]

Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

Dynamic Light Scattering (DLS) is used to determine the Z-average diameter and PDI of the
formulated LNPs.[1]

. Encapsulation Efficiency Determination:

A fluorescent RNA-binding dye (e.g., RiboGreen) is used to measure the amount of
encapsulated mRNA.[4]

The fluorescence is measured in the absence and presence of a detergent (e.g., 0.5% Triton
X-100). The detergent disrupts the LNPs, exposing all the mRNA to the dye.[4]

Encapsulation efficiency is calculated as: ((Fluorescence with detergent - Fluorescence
without detergent) / Fluorescence with detergent) * 100%.

In Vitro Transfection Protocol

1. Cell Culture:

e Primary human T cells are cultured in appropriate media. For optimal transfection, T cells are
typically activated for three days prior to LNP treatment using anti-CD3 and anti-CD28
antibodies.[4]
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2. LNP Treatment:

e The purified C14-4 LNPs encapsulating the mRNA of interest (e.g., encoding a fluorescent
protein like eGFP or a CAR) are diluted in complete cell culture media.

e The LNP solution is added to the activated T cells at a specific mRNA concentration (e.g.,
125-500 ng/mL).[4]

3. Assessment of Transfection:

» After a desired incubation period (e.g., 48 hours), the expression of the delivered mRNA is
assessed.[4]

» For fluorescent reporter proteins, this can be quantified using flow cytometry.[6]
o Cell viability is also assessed to determine any cytotoxic effects of the LNP treatment.[1]

Visualizations

Experimental Workflow for C14-4 LNP Formulation and
In Vitro Testing
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Click to download full resolution via product page

Caption: Workflow for C14-4 LNP synthesis, purification, characterization, and in vitro T-cell
transfection.

Proposed Mechanism of C14-4 LNP-mediated mRNA
Delivery
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Caption: Proposed mechanism for C14-4 LNP cellular uptake and endosomal escape for
MRNA delivery.

Conclusion

Foundational research has established C14-4 lipid nanoparticles as a highly effective platform
for mRNA delivery, particularly to challenging cell types like primary human T cells.[1][4] The
rational design of the four-component lipid system, centered around the ionizable lipid C14-4,
enables efficient MRNA encapsulation, cellular uptake, and endosomal escape, leading to
robust protein expression with low associated cytotoxicity.[1][3] The detailed protocols and
characterization data provide a solid framework for researchers and drug development
professionals to leverage C14-4 LNPs for a variety of therapeutic applications, most notably in
the rapidly advancing field of CAR T-cell immunotherapy.[10] Further research, including in vivo
studies, has also highlighted the potential for C14-4 LNPs to achieve extrahepatic tropism,
suggesting broader applications for in vivo cell engineering.[9]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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